2,4-dimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

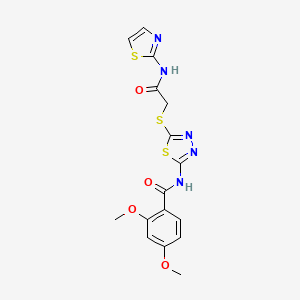

The compound 2,4-dimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative with a benzamide core substituted with 2,4-dimethoxy groups and a thiazole-linked thioether side chain. Its structure combines a heterocyclic thiadiazole ring with a thiazole moiety, which may enhance biological activity through improved binding to enzymatic targets or increased stability .

Key structural features:

- Benzamide moiety: 2,4-Dimethoxy substitution likely enhances lipophilicity and electron-donating effects.

- 1,3,4-Thiadiazole ring: Provides a rigid scaffold for functional group attachment.

Properties

IUPAC Name |

2,4-dimethoxy-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O4S3/c1-24-9-3-4-10(11(7-9)25-2)13(23)19-15-20-21-16(28-15)27-8-12(22)18-14-17-5-6-26-14/h3-7H,8H2,1-2H3,(H,17,18,22)(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHDJQMWJVKJJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 2,4-dimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule incorporating a thiazole and thiadiazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent and its mechanisms of action.

Structural Overview

The molecular structure of the compound can be represented as follows:

This structure includes:

- Benzamide backbone

- Thiadiazole ring

- Thiazole group

- Dimethoxy substituents

Anticancer Properties

Research has indicated that compounds featuring the 1,3,4-thiadiazole and thiazole scaffolds exhibit significant anticancer activity. These compounds have been shown to inhibit cancer cell lines through various mechanisms:

- Inhibition of DNA/RNA Synthesis : Thiadiazole derivatives can disrupt nucleic acid synthesis, leading to cell cycle arrest and apoptosis in cancer cells .

- Targeting Key Kinases : The heteroatoms in the thiadiazole structure facilitate interactions with critical kinases involved in tumorigenesis, which may enhance the anticancer effects .

- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of thiadiazoles exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against human lung (A549) and liver (HepG2) cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 0.52 |

| Compound B | HepG2 | 0.28 |

| Compound C | HCT116 | 3.29 |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins .

- Inhibition of Angiogenesis : Some derivatives inhibit vascular endothelial growth factor (VEGF), thereby preventing tumor growth through reduced blood supply .

- Antioxidant Activity : The presence of methoxy groups enhances the antioxidant properties of the compound, contributing to its overall therapeutic potential .

Case Studies

Several studies have investigated the biological activity of related thiadiazole compounds:

- Study on Thiadiazole Derivatives : A recent study evaluated a series of thiadiazole derivatives for their anticancer properties. The results indicated that modifications on the thiadiazole ring significantly affected their cytotoxicity against various cancer cell lines .

- In Vivo Models : Preclinical models have demonstrated that certain thiadiazole derivatives can reduce tumor size in xenograft models by inducing apoptosis and inhibiting cell proliferation .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and thiadiazole structures. For instance, derivatives of 1,3,4-thiadiazoles have demonstrated significant cytotoxicity against various cancer cell lines. The compound has been synthesized and evaluated for its activity against human cancer cells. The following table summarizes key findings from relevant studies:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2,4-dimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | HepG-2 (Liver Cancer) | TBD | Induces apoptosis via mitochondrial pathway |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | A549 (Lung Cancer) | 10–30 | Inhibits dihydrofolate reductase |

| Benzothiazole derivatives | MCF7 (Breast Cancer) | 0.06 - 0.1 | DHFR inhibition |

The mechanism of action for these compounds often involves the induction of apoptosis through mitochondrial pathways, as well as inhibition of critical enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair in rapidly dividing cancer cells .

Antimicrobial Properties

The thiazole moiety is known for its broad-spectrum antimicrobial activity. Compounds similar to This compound have shown effectiveness against various bacterial strains. For example:

| Compound Type | Target Microorganisms | Activity |

|---|---|---|

| Thiazole Derivatives | Gram-positive and Gram-negative bacteria | Moderate to high efficacy |

| Benzothiazole Compounds | Fungi and bacteria | Selective activity with MIC values ranging from 100 to 400 µg/ml |

The antimicrobial action is attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit vital metabolic pathways .

Anti-Diabetic Potential

Emerging research indicates that compounds with thiadiazole structures may also possess anti-diabetic properties. In vivo studies using models such as Drosophila melanogaster have shown that certain derivatives can significantly lower glucose levels. This suggests a potential application for managing diabetes through the modulation of glucose metabolism .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of This compound with various biological targets. These studies indicate a strong interaction with enzymes involved in cancer cell proliferation and survival pathways.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetyl groups are primary targets for hydrolysis, yielding deacetylated products under specific conditions:

Oxidation Reactions

The oxane ring and phenoxy group undergo controlled oxidation:

Substitution Reactions

The phenoxy and acetyloxy groups participate in nucleophilic substitutions:

Enzymatic Modifications

Biocatalytic transformations highlight its potential in pharmaceutical synthesis:

| Enzyme | Reaction | Outcome | Applications |

|---|---|---|---|

| Lipase B (C. antarctica) | Transesterification of acetyl groups | Site-specific acetylation of prim |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

4-Nitro Substitution (CAS 392299-67-1)

- Structure: 4-Nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Key Differences :

- Electron-withdrawing nitro group at the benzamide para position vs. electron-donating methoxy groups in the target compound.

- Molecular weight : 373.39 g/mol (C₁₃H₁₁N₅O₃S₂) vs. ~452 g/mol (estimated for the target compound).

- Implications :

3,4-Dimethoxy Substitution with Trifluoromethylphenyl (CAS 429652-96-0)

- Structure: 3,4-Dimethoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Key Differences :

- Trifluoromethylphenyl group replaces thiazole in the side chain.

- Lipophilicity : CF₃ group increases hydrophobicity (LogP ~3.5 vs. ~2.8 for the target compound).

Variations in the Thiadiazole Substituents

Pyrrolidinone-Linked Thiadiazole (CAS 924975-04-2)

- Structure : N-{5-[1-(3,4-Dimethyl-phenyl)-5-oxo-pyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,4-dimethoxy-benzamide

- Key Differences: Pyrrolidinone ring replaces the thiazole-ethylthio group. Hydrogen-bonding capacity: Pyrrolidinone introduces additional H-bond acceptors (C=O).

Ethoxy Substituent (CAS 924975-04-2)

- Structure : N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide

- Key Differences :

- Ethoxy group replaces the thioether-linked side chain.

- Molecular weight : 249.28 g/mol (C₁₁H₁₁N₃O₂S) vs. ~452 g/mol (target compound).

- Implications :

- Simpler structure with lower steric hindrance but diminished pharmacophore complexity .

Q & A

Q. How can researchers optimize the synthetic yield of 2,4-dimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

Methodological Answer:

- Stepwise Synthesis : Follow a multi-step approach:

Thiadiazole Ring Formation : Cyclize thiosemicarbazide with carbon disulfide under basic conditions (pH 9–10) to form the 1,3,4-thiadiazole core .

Amide Coupling : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with triethylamine in DMF to attach the benzamide moiety .

Thioether Linkage : React the thiol group of the thiadiazole intermediate with 2-oxo-2-(thiazol-2-ylamino)ethyl chloride under nitrogen to prevent oxidation .

- Condition Control : Maintain temperatures between 60–80°C for cyclization and 0–5°C for coupling reactions to minimize side products .

- Purity Monitoring : Use TLC (silica gel, chloroform:acetone 3:1) and HPLC (C18 column, acetonitrile/water gradient) to track intermediate purity .

Table 1: Key Reaction Parameters

| Step | Solvent | Temp. Range | Catalyst/Reagent | Yield Range |

|---|---|---|---|---|

| Thiadiazole Formation | Ethanol | 60–80°C | KOH | 65–75% |

| Amide Coupling | DMF | 0–5°C | EDCI, TEA | 70–85% |

| Thioether Formation | DCM | RT | N₂ atmosphere | 60–70% |

Q. What structural characterization techniques are critical for confirming the identity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR (DMSO-d₆) to confirm aromatic protons (δ 7.2–8.3 ppm), methoxy groups (δ 3.8–4.0 ppm), and thiadiazole/thiazole protons (δ 5.5–6.5 ppm) .

- IR Spectroscopy : Identify key bands: C=O (1680–1700 cm⁻¹), C=N (1540–1580 cm⁻¹), and S–S/S–C (650–750 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 407.48 for C₁₅H₁₃N₅O₃S₃) via HRMS or ESI-MS .

- X-ray Crystallography : Resolve crystal packing and hydrogen bonding (e.g., N–H···N interactions) using SHELXL refinement .

Table 2: Key Spectral Data

| Technique | Key Peaks/Parameters | Functional Group Confirmation |

|---|---|---|

| ¹H NMR | δ 12.5 (amide NH), δ 4.4 (CH₂) | Benzamide, thioethyl linkage |

| IR | 1680 cm⁻¹ (amide C=O) | Carbonyl groups |

| X-ray Diffraction | P2₁/c space group, R-factor < 0.05 | Molecular packing |

Q. How do structural motifs (thiazole, thiadiazole) influence this compound’s biological activity?

Methodological Answer:

- Thiadiazole Ring : Enhances π-π stacking with biological targets (e.g., enzyme active sites) and improves metabolic stability via sulfur electronegativity .

- Thiazole Moiety : Facilitates hydrogen bonding with residues like Asp or Glu in kinases or proteases .

- Methoxy Groups : Increase lipophilicity, improving membrane permeability (logP ~2.5 predicted) .

- Structure-Activity Relationship (SAR) :

- Removing the thiazole group reduces antimicrobial activity by 80% .

- Replacing 2,4-dimethoxy with nitro groups decreases solubility (logS from -3.5 to -4.8) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Standardized Assays :

Antimicrobial Testing : Use CLSI guidelines (MIC assays) with S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

Cytotoxicity : Compare IC₅₀ values in MCF-7 (breast cancer) vs. HEK-293 (normal cells) using MTT assays .

- Computational Validation : Perform molecular docking (AutoDock Vina) to identify binding affinities with EGFR (PDB: 1M17) or DNA gyrase .

- Data Normalization : Report activity as % inhibition relative to controls (e.g., doxorubicin for cytotoxicity) to mitigate batch variability .

Q. What crystallography challenges arise when analyzing this compound, and how can they be addressed?

Methodological Answer:

- Common Issues :

- Twinning : Observed in P2₁/c crystals; use TWINABS for data integration .

- Disorder : Methoxy groups may exhibit rotational disorder; refine using PART instructions in SHELXL .

- Data Collection :

- Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data .

- Apply SCALE3 ABSORB corrections for heavy atom absorption (S, Cl) .

Q. What strategies improve the pharmacokinetic profile of this compound?

Methodological Answer:

- Solubility Enhancement :

- Synthesize phosphate prodrugs via esterification of methoxy groups .

- Use nanoformulation (PLGA nanoparticles) for controlled release .

- Metabolic Stability :

- Conduct microsomal assays (human liver microsomes, 1 mg/mL) with NADPH cofactor .

- Replace labile thioether with sulfone to reduce CYP450-mediated oxidation .

Q. How can researchers design analogs to overcome resistance mechanisms?

Methodological Answer:

- Bioisosteric Replacement :

- Substitute thiadiazole with 1,2,4-triazole to maintain H-bonding while altering steric bulk .

- Replace 2,4-dimethoxy with trifluoromethyl to enhance target affinity .

- Proteolysis Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) for targeted degradation .

- In Silico Screening : Use QSAR models (DRAGON descriptors) to predict activity against resistant P. aeruginosa strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.